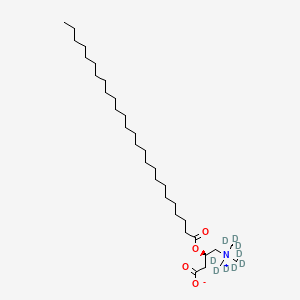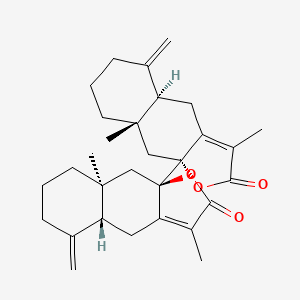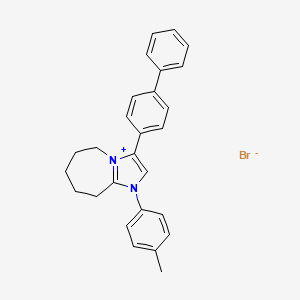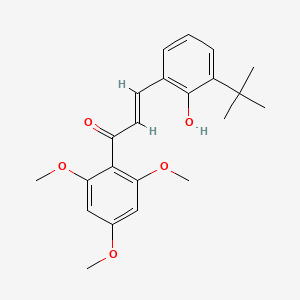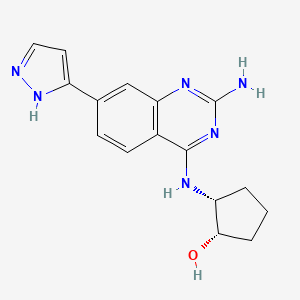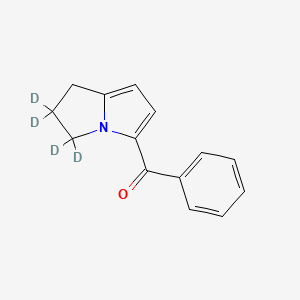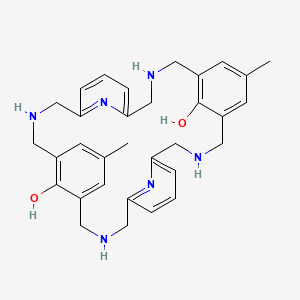
Fensulfothion sulfide-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fensulfothion sulfide-d10 is a deuterated analog of fensulfothion sulfide, a compound primarily used in scientific research. It is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. This modification makes it particularly useful in various analytical and experimental applications, especially in the field of proteomics research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fensulfothion sulfide-d10 involves the incorporation of deuterium into the molecular structure of fensulfothion sulfide. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is carried out in specialized facilities equipped to handle deuterated compounds. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
化学反应分析
Types of Reactions
Fensulfothion sulfide-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different research fields.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or N-fluorobenzenesulfonimide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding sulfide .
科学研究应用
Fensulfothion sulfide-d10 has a wide range of applications in scientific research:
作用机制
The mechanism of action of fensulfothion sulfide-d10 involves its interaction with specific molecular targets and pathways. The deuterium atoms in its structure can influence the rate of chemical reactions, providing valuable information about reaction mechanisms and kinetics. In enzyme studies, this compound can act as a substrate or inhibitor, allowing researchers to explore enzyme-substrate interactions and catalytic processes .
相似化合物的比较
Similar Compounds
Fensulfothion oxon sulfide-d10: A related compound with similar applications in research.
Fenthion sulfoxide: Another analog used in analytical studies.
Uniqueness
Fensulfothion sulfide-d10 is unique due to its deuterated structure, which provides distinct advantages in research applications. The presence of deuterium enhances the stability and detection sensitivity of the compound in analytical techniques, making it a valuable tool for studying complex chemical and biological systems .
属性
分子式 |
C11H17O3PS2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
(4-methylsulfanylphenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O3PS2/c1-4-12-15(16,13-5-2)14-10-6-8-11(17-3)9-7-10/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI 键 |
NYAZLCBHRWRNRY-IZUSZFKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)SC)OC([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
